1-(4-Ethynylcyclohex-3-en-1-yl)ethanone
Description
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is a cyclohexene-derived ketone featuring an ethynyl (C≡CH) substituent at the 4-position and an acetyl group (COCH₃) attached to the cyclohexene ring. This compound belongs to the broader class of α,β-unsaturated ketones, which are characterized by their conjugated carbonyl systems.
Properties
IUPAC Name |
1-(4-ethynylcyclohex-3-en-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYANGKHSYOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. The reaction typically proceeds as follows:
Starting Material: Cyclohexene is used as the starting material.
Alkylation: The ethynyl group is introduced at the 4-position of the cyclohexene ring through a palladium-catalyzed cross-coupling reaction with an ethynyl halide.
Oxidation: The resulting intermediate is then oxidized to introduce the ethanone group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalyst Selection: Palladium catalysts are commonly used for the cross-coupling reaction.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone with selected analogues, highlighting substituent-driven variations in properties:
Physicochemical Properties
- Solubility: Cyclohexene-based ethanones (e.g., 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone) exhibit lower water solubility compared to aromatic analogues due to increased hydrophobicity .
- Thermal Stability : Methyl-substituted cyclohexene derivatives demonstrate higher thermal stability, likely due to steric shielding of the carbonyl group .
Biological Activity
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- IUPAC Name : this compound
- Molecular Formula : C12H14O
- Molecular Weight : 174.24 g/mol
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates several key activities:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's interaction with specific signaling pathways related to cell growth and survival is under investigation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory cytokine production and reduce oxidative stress in cellular models, suggesting potential therapeutic applications for inflammatory diseases .
The exact mechanism of action for this compound remains under investigation, but preliminary findings suggest the following pathways:
- Cell Cycle Regulation : The compound may interfere with cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : Activation of caspases and other apoptotic pathways has been observed in treated cancer cell lines.
- Cytokine Modulation : It may inhibit the NF-kB pathway, reducing the expression of pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed on various bacterial strains.
- Results : The compound showed a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
-
Antitumor Activity in Cell Lines :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone?
Answer:
The compound can be synthesized via Friedel-Crafts acylation , leveraging a cyclohexene precursor (e.g., ethynylcyclohexene) and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For regioselectivity, steric and electronic effects of the ethynyl group must be considered. Post-synthesis purification typically involves recrystallization or column chromatography. Alternative routes may include Sonogashira coupling to introduce the ethynyl group, followed by ketone functionalization. Validation via NMR and mass spectrometry (e.g., EI-MS, as in ) is critical .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of cyclohexene protons due to conjugation with the ethynyl group) .
- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) functionalities.
- Mass Spectrometry : Compare fragmentation patterns with computational predictions (e.g., NIST EI-MS libraries in ) .
- X-ray Crystallography : Resolve ambiguities using SHELX software for refinement ( ) .
Advanced: What computational approaches predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) is optimal:
- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP, ) to model electron density and ionization potentials .
- Reactivity Descriptors : Calculate Fukui indices or absolute hardness (η, ) to identify electrophilic/nucleophilic sites .
- Solvent Effects : Employ polarizable continuum models (PCM) to simulate solution-phase behavior. Validate against experimental UV-Vis or cyclic voltammetry data .
Advanced: How can contradictory crystallographic data in derivatives of this compound be resolved?
Answer:
- Refinement Strategies : Use SHELXL ( ) for high-resolution data, applying restraints for disordered ethynyl or cyclohexene groups .
- Twinned Data : Apply HKLF5 in SHELX for twin-law correction.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
- Complementary Techniques : Pair XRD with solid-state NMR to resolve ambiguities in lattice packing .
Intermediate: What challenges arise in regioselective functionalization of the cyclohexene ring?
Answer:
- Steric Effects : The ethynyl group directs electrophilic attacks to the less hindered position (e.g., para to substituents) .
- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Heck reaction) for C-H activation at specific sites .
- Thermodynamic vs. Kinetic Control : Optimize reaction temperature and solvent polarity to favor desired regioisomers .
Advanced: What strategies analyze non-covalent interactions stabilizing this compound in solution?
Answer:
- DFT-D3 : Include dispersion corrections to model π-π stacking or van der Waals interactions involving the cyclohexene ring .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O) from crystallographic data .
- Solvatochromism : Measure solvent-dependent UV shifts to assess dipole-dipole or H-bonding effects .
Basic: What are the key thermodynamic properties (e.g., enthalpy of formation) for this compound?
Answer:
- Experimental Calorimetry : Use bomb calorimetry to measure ΔHf, corrected for side reactions.
- Computational Estimates : Apply Gaussian-n (G3) theories or atomization energy formulas ( ) .
- Group Additivity : Leverage Benson increments for cyclohexene and ethynyl-ketone moieties .
Advanced: How does the ethynyl group influence the compound’s photophysical behavior?
Answer:
- Conjugation Effects : The ethynyl group extends π-conjugation, lowering the HOMO-LUMO gap (validate via TD-DFT, ) .
- Fluorescence Quenching : Assess intramolecular charge transfer (ICT) using time-resolved spectroscopy.
- Solvatochromic Shifts : Correlate Stokes shifts with solvent polarity parameters (e.g., ET30) .
Intermediate: What catalytic systems optimize the compound’s participation in [2+2] cycloadditions?
Answer:
- Metal Catalysts : Use Ru or Ir complexes to activate the ethynyl group for strain-driven cycloadditions .
- Supramolecular Templates : Employ cucurbiturils to preorganize reactants via host-guest interactions.
- Light-Mediated Reactions : Irradiate with UV light to generate triplet excited states for stereoselectivity .
Advanced: How can machine learning models predict the compound’s bioactivity or toxicity?
Answer:
- QSAR Modeling : Train on datasets of similar ethanone derivatives () using descriptors like logP, polar surface area, and H-bond counts .
- Toxicity Prediction : Use ADMET predictors (e.g., ProTox-II) to estimate LD50 or hepatotoxicity .
- Validation : Cross-check with in vitro assays (e.g., cytotoxicity in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
